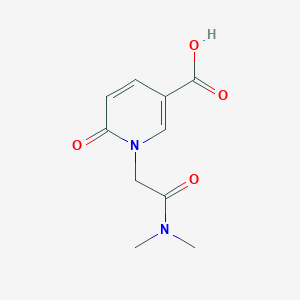

1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

描述

1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (DMCO) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on synthesis methods, cytotoxicity, and molecular interactions.

Synthesis and Structural Characteristics

The synthesis of DMCO typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with dimethylcarbamate. The structural characteristics include a pyridine ring with a carboxylic acid group and a dimethylcarbamoyl substituent. The compound's molecular formula is , and it exhibits a twisted conformation due to steric hindrance from the dimethyl group.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of DMCO against various cancer cell lines. For instance, in vitro assays demonstrated that DMCO exhibited significant inhibition of cell proliferation in:

- U251 (human glioblastoma)

- PC-3 (human prostatic adenocarcinoma)

- K-562 (human chronic myelogenous leukemia)

- HCT-15 (human colorectal adenocarcinoma)

- MCF-7 (human mammary adenocarcinoma)

- SKLU-1 (human lung adenocarcinoma)

The cytotoxicity was assessed using the sulforhodamine B (SRB) assay, revealing that several derivatives of DMCO showed over 50% inhibition in the HCT-15 cell line .

Docking studies have suggested that DMCO interacts with key proteins involved in apoptosis, particularly PARP-1. The binding affinity was evaluated through molecular docking simulations, showing strong interactions characterized by hydrogen bonds and van der Waals forces. The calculated Gibbs free energy () values were notably low, indicating a stable interaction between DMCO and PARP-1 .

Case Studies

A study published in October 2023 focused on the synthesis and biological evaluation of DMCO derivatives. The research indicated promising antineoplastic properties, suggesting that these compounds could serve as potential leads for new cancer therapies. The study also emphasized the importance of structure-activity relationships in optimizing the efficacy of these compounds .

| Compound | Cell Line | Inhibition (%) | Binding Affinity (ΔG) |

|---|---|---|---|

| DMCO | HCT-15 | >50 | -10.6 kcal/mol |

| DMCO | U251 | 45 | -9.8 kcal/mol |

| DMCO | MCF-7 | 40 | -8.5 kcal/mol |

科学研究应用

Medicinal Chemistry Applications

1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. A study demonstrated that modifications to the pyridine ring can enhance antibacterial efficacy against resistant strains of bacteria. For instance, compounds similar to 1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine were tested against Staphylococcus aureus and showed significant inhibition .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis .

Agricultural Applications

The compound's structural features allow it to be explored as a potential agrochemical.

Herbicidal Activity

Research has indicated that pyridine derivatives can act as herbicides. A case study demonstrated that similar compounds effectively inhibited the growth of Amaranthus species, which are common agricultural weeds. The application rates and effectiveness varied based on the formulation .

Materials Science Applications

In materials science, this compound can be utilized in the synthesis of novel polymers and composites.

Polymer Synthesis

The compound can serve as a monomer in polymerization reactions. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For example, a study reported improved tensile strength in polymers synthesized with pyridine derivatives compared to traditional polymers .

Case Studies

| Application Area | Study | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition against Staphylococcus aureus with structural modifications enhancing efficacy. |

| Medicinal Chemistry | Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines suggests potential for treating rheumatoid arthritis. |

| Agriculture | Herbicidal Activity | Effective growth inhibition of Amaranthus species at specific application rates. |

| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties in polymers incorporating pyridine derivatives. |

化学反应分析

Pyridone Core Formation

The synthesis begins with the construction of the 6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (pyridone) core. Two primary methods are reported:

-

Reductive Cyclization via Isoxazole Intermediates : Isoxazole derivatives undergo reductive ring opening using molybdenum hexacarbonyl (Mo(CO)₆) in wet acetonitrile, followed by cyclization to form pyridones. This method achieves yields up to 45% under controlled conditions .

-

Dieckmann Cyclization : Ethyl esters of 4,6-dichloronicotinic acid undergo intramolecular cyclization in the presence of strong bases (e.g., potassium t-butoxide) to form tetrahydro-naphthyridine intermediates, which are then brominated and saponified to yield the pyridone core .

Reductive Ring Opening

The isoxazole-to-pyridone transformation involves:

-

Reductive Cleavage : Mo(CO)₆ facilitates the opening of the isoxazole ring, forming an enamine intermediate .

-

Cyclization : The enamine undergoes intramolecular attack on an acyl group to form the pyridone core .

Amidation Pathway

The amidation process involves:

-

Activation : The pyridone carboxylic acid is activated (e.g., via mixed anhydrides or coupling agents).

-

Nucleophilic Attack : Dimethylamine reacts with the activated acid to form the amide .

Key Intermediates

-

Enamine Intermediates : Formed during reductive cyclization, these are prone to deacylation, requiring controlled reaction conditions .

-

Amide Precursors : Dimethylamino derivatives are stabilized by acetic acid or triethylorthoformate during amidation .

Characterization and Stability

Structural validation is achieved through:

-

¹H NMR : Shifts at δ 10.6–12.9 ppm confirm the pyridone NH and carboxylic acid protons .

-

IR : Broad peaks at 3517 cm⁻¹ indicate carboxylic acid OH groups .

Stability studies reveal that the compound is sensitive to acidic conditions, necessitating storage in anhydrous environments .

属性

IUPAC Name |

1-[2-(dimethylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)9(14)6-12-5-7(10(15)16)3-4-8(12)13/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEALAFGIADPYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。